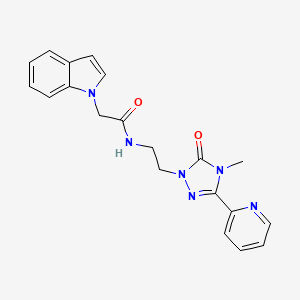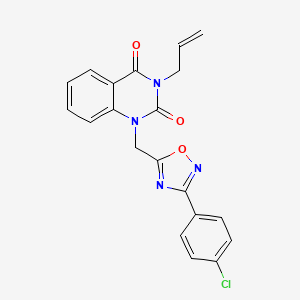
N-(2-furylmethyl)-4-(4-morpholinyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-4-(4-morpholinyl)-3-nitrobenzamide, also known as FMe-3NB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of cancer research. This compound has been shown to have anti-cancer properties and is currently being studied for its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Analytical Methods in Antioxidant Activity
A critical review highlights the importance of antioxidants in various fields and presents the most important tests used to determine antioxidant activity. These tests, based on chemical reactions and spectrophotometry, assess the kinetics or equilibrium state of antioxidant capacities in complex samples. Although not directly linked to N-(2-furylmethyl)-4-(4-morpholinyl)-3-nitrobenzamide, the methodologies could be applicable in studying its antioxidant properties or interactions with antioxidants (Munteanu & Apetrei, 2021).
Environmental Fate and Effects
Research on the environmental fate and effects of similar nitrophenol compounds, like 3-trifluoromethyl-4-nitrophenol (TFM), demonstrates transient environmental impacts with minimal long-term toxicological risk. This research provides insights into the environmental behavior of structurally related nitrobenzamides and their potential transient or persistent environmental effects (Hubert, 2003).
LC-MS/MS Study of Degradation Processes
The stability and degradation pathways of Nitisinone, a compound with a nitro-substituent similar to that in N-(2-furylmethyl)-4-(4-morpholinyl)-3-nitrobenzamide, were elucidated using LC-MS/MS. This study's approach could be adapted to investigate the stability and degradation products of N-(2-furylmethyl)-4-(4-morpholinyl)-3-nitrobenzamide in various conditions, contributing to a better understanding of its properties and potential environmental or biological impacts (Barchańska et al., 2019).
Conjugates for Pharmacological Agents
The synthesis and pharmacological properties of polyfunctional "hybrid" compounds, including nitroxyl radicals, indicate a rapidly developing area in medicinal chemistry. This suggests potential for creating novel pharmacological agents by conjugating N-(2-furylmethyl)-4-(4-morpholinyl)-3-nitrobenzamide with nitroxyl radicals or other bioactive fragments to modify or enhance its biological activity (Grigor’ev, Tkacheva, & Morozov, 2014).
Atmospheric Nitration and Environmental Impacts
The atmospheric occurrence and sources of nitrophenols, including direct emissions from combustion processes and secondary formation in the atmosphere, provide a framework for understanding the atmospheric interactions and environmental impacts of similar nitro-substituted compounds. This knowledge can be applied to assess the atmospheric fate of N-(2-furylmethyl)-4-(4-morpholinyl)-3-nitrobenzamide and its potential contributions to environmental pollution (Harrison et al., 2005).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-morpholin-4-yl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-16(17-11-13-2-1-7-24-13)12-3-4-14(15(10-12)19(21)22)18-5-8-23-9-6-18/h1-4,7,10H,5-6,8-9,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAVCWTWXLBEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-4-(4-morpholinyl)-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone](/img/structure/B2968692.png)
![2-chloro-6-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2968694.png)
![(5-Fluoropyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2968695.png)

![N-(2-bromo-4-methylphenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2968699.png)
![3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2968702.png)

![N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2968707.png)
![2-[4-Hydroxy-6-(hydroxymethyl)-2-[(1R,4S,6R,8S,9S,12S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2968709.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2968711.png)
![1-[(oxolan-3-yl)methyl]-1H-imidazole](/img/structure/B2968713.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2968714.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2968715.png)